Dipivefrine, (S)-
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Overview
Description
Preparation Methods
The synthesis of dipivefrine involves several steps. One method includes the esterification of 4-chloroacetyl catechol with pivaloyl chloride, followed by a substitution reaction with N-methylbenzylamine. The product is then reduced using a reducing agent and undergoes catalytic hydrogenation to yield dipivefrine . This method is advantageous due to its high yield and purity, as well as mild reaction conditions .
Chemical Reactions Analysis
Dipivefrine undergoes hydrolysis to form epinephrine, which is its active form. This hydrolysis is facilitated by esterase enzymes in the eye . The compound can also undergo oxidation and reduction reactions typical of catecholamines. Common reagents used in these reactions include hydrogen and palladium on carbon for reduction, and various oxidizing agents for oxidation .
Scientific Research Applications
Mechanism of Action
Dipivefrine is a prodrug that is hydrolyzed to epinephrine in the eye. The liberated epinephrine stimulates α1 and α2 adrenergic receptors, leading to a decrease in aqueous humor production and an increase in its outflow . This dual action helps in reducing intraocular pressure, making it effective in treating glaucoma .
Comparison with Similar Compounds
Dipivefrine is unique compared to other adrenergic agonists due to its prodrug nature, which enhances its lipophilicity and penetration into the eye . Similar compounds include adrenaline, noradrenaline, and dopamine, which are natural catecholamines . Synthetic catecholamines like isoprenaline and dobutamine also share some pharmacological properties with dipivefrine .
Properties
CAS No. |
149494-91-7 |
---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m1/s1 |
InChI Key |
OCUJLLGVOUDECM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@@H](CNC)O)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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